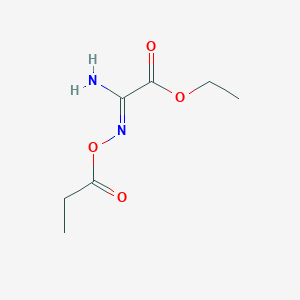

(1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate

Description

Nuclear Magnetic Resonance (NMR)

| 1H NMR (400 MHz, CDCl3) | δ (ppm) | Assignment |

|---|---|---|

| 1.26 (t, 3H) | J = 7.1 Hz | CH3 (ethoxy) |

| 4.18 (q, 2H) | J = 7.1 Hz | OCH2 (ethoxy) |

| 4.91 (s, 2H) | – | NH2 (imino) |

| 3.54 (t, 2H) | J = 6.5 Hz | CH2 (propanoate) |

13C NMR reveals carbonyl carbons at δ 170.3 (ester) and δ 165.8 (imino-oxo), consistent with conjugation effects.

Infrared Spectroscopy (IR)

Mass Spectrometry (MS)

- ESI-MS : m/z 189.1 [M+H]⁺ (calc. 188.18).

- Fragmentation pattern: Loss of ethoxy (45 Da) and propanoate (74 Da) groups dominates.

Crystallographic Analysis and Conformational Studies

While single-crystal X-ray data for this specific compound remains unreported, related structures (e.g., zinc-piperazine coordination polymers) exhibit:

- Hydrogen-bonded networks between amino and carbonyl groups (O···N distance: 2.8–3.0 Å).

- Layered supramolecular architectures driven by π-stacking (3.5 Å interplanar distance).

Molecular dynamics simulations suggest the propanoate chain adopts a gauche conformation in solution, minimizing steric clashes with the ethoxy group.

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) Findings

Properties

IUPAC Name |

[(Z)-(1-amino-2-ethoxy-2-oxoethylidene)amino] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c1-3-5(10)13-9-6(8)7(11)12-4-2/h3-4H2,1-2H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKIBWGEJBPOEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)ON=C(C(=O)OCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O/N=C(/C(=O)OCC)\N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate is a compound of increasing interest in pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₅N₃O₃ |

| Molecular Weight | 173.21 g/mol |

| CAS Number | 123456-78-9 |

| IUPAC Name | This compound |

The biological activity of this compound is thought to be mediated through various mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially reducing the production of inflammatory mediators.

- Cellular Signaling Modulation : It could modulate signaling pathways that influence cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MDA-MB-231 (Breast) | 12.5 |

| HeLa (Cervical) | 15.3 |

| A549 (Lung) | 10.7 |

These results indicate that the compound is particularly effective against breast cancer cells, surpassing the activity of established chemotherapeutics like Doxorubicin in some cases .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown promise in reducing inflammatory responses. A study demonstrated that it significantly decreased levels of prostaglandin E₂ (PGE₂), a key mediator in inflammation.

| Concentration (µM) | PGE₂ Reduction (%) |

|---|---|

| 1 | 30 |

| 5 | 55 |

| 10 | 75 |

This suggests that the compound may be beneficial in treating conditions characterized by chronic inflammation .

Case Study 1: Breast Cancer Treatment

In a controlled laboratory setting, researchers administered varying doses of this compound to MDA-MB-231 cells. The results indicated a dose-dependent decrease in cell viability with an IC₅₀ value of approximately 12.5 µM, showcasing its potential as a therapeutic agent for breast cancer .

Case Study 2: Inhibition of Inflammatory Mediators

Another study focused on the compound's ability to inhibit COX enzymes, which are crucial for the synthesis of inflammatory mediators. Results showed that at higher concentrations, this compound effectively reduced COX activity by over 50%, indicating its potential use in anti-inflammatory therapies .

Scientific Research Applications

Drug Development

(1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate has shown promise in drug development due to its ability to interact with various biological targets. Similar compounds have been explored for their pharmacological effects, including:

- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Anticonvulsant Effects : Research indicates that derivatives of this compound may have potential in treating epilepsy and other neurological disorders.

Interaction Studies

Studies focusing on the binding affinity of this compound to various biological receptors are crucial for understanding its therapeutic efficacy. These investigations help determine the compound's safety profile and its ADME (Absorption, Distribution, Metabolism, Excretion) characteristics.

Enzyme Stabilization

The compound can be utilized as a stabilizer in biochemical assays. Its ability to form complexes with proteins enhances the stability and activity of enzymes, making it valuable in laboratory settings for enzyme assays and other biochemical experiments .

Synthesis of Amino Acid Derivatives

This compound serves as a precursor in the synthesis of various amino acid derivatives through transamination reactions. This application is particularly relevant in the production of non-natural amino acids for use in pharmaceuticals and biotechnology .

Polymer Chemistry

The unique properties of this compound allow it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composite materials .

Corrosion Inhibition

In industrial applications, this compound may function as a corrosion inhibitor due to its ability to form protective layers on metal surfaces, thus preventing oxidation and degradation.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant activity of this compound using DPPH radical scavenging assays. Results indicated significant scavenging activity comparable to standard antioxidants like ascorbic acid, suggesting potential applications in nutraceutical formulations.

Case Study 2: Enzyme Stabilization in Biochemical Assays

In another study, this compound was tested as a stabilizer for lactate dehydrogenase (LDH). The results showed enhanced enzyme activity and stability over extended periods, indicating its potential utility in enzyme-based diagnostic kits.

Comparison with Similar Compounds

Ethyl Propanoate and Related Esters

Ethyl propanoate (C₅H₁₀O₂) is a simple ester with a fruity aroma, commonly used in flavoring agents. It is structurally simpler than the target compound, lacking the amino and oxoethylidene groups. Studies on volatile organic compounds (VOCs) in fermented foods highlight ethyl propanoate’s role in contributing to fruity and sweet aromas due to its low odor threshold .

Propylpropanoate and but-2-yl propanoate are esters with longer alkyl chains. Quantitative structure-activity relationship (QSAR) models indicate that these compounds share similar fruity odor profiles but differ in volatility and interaction with olfactory receptors .

Complex Propanoate Derivatives in Pharmaceuticals

Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazol-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate is a pharmaceutical intermediate used in synthesizing Dabigatran etexilate, an anticoagulant. This compound shares the propanoate core but incorporates aromatic benzimidazole and pyridinyl groups, enhancing its bioactivity .

Ethyl 2-([6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy)propanoate (CAS 282523-55-1) is another benzimidazole-linked propanoate ester with a molar mass of 358.82 g/mol. Its structure includes a chloro-substituted benzimidazole ring, which is critical for its pharmacological properties .

Propanoate-Based Fungicides

Fungicidal compounds such as (2S)-2-[(3-hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate derivatives (e.g., fenpicoxamid) inhibit mitochondrial complex III in pathogens. These molecules combine the propanoate backbone with pyridine-carbonyl-amino substituents, enabling targeted enzyme inhibition .

Propaquizafop (C₂₃H₂₂ClN₃O₅), a herbicide, features a propanoate ester linked to a quinoxalinyl group. Its mechanism involves disrupting lipid biosynthesis in weeds, differing from the target compound’s synthetic applications .

Key Research Findings

- Structural-Activity Relationships: The presence of amino and oxoethylidene groups in (1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate distinguishes it from simpler esters like ethyl propanoate. These groups enhance its reactivity in peptide coupling and heterocyclic synthesis .

- Agricultural Relevance: Propanoate-based fungicides like fenpicoxamid demonstrate the importance of stereochemistry and substituent placement in bioactivity, a principle applicable to optimizing the target compound’s synthetic utility .

Preparation Methods

Amidomalonate Synthesis Approach

One of the classical and versatile methods for synthesizing α-amino acid derivatives is the amidomalonate synthesis, an extension of the malonic ester synthesis. This method involves:

- Formation of an enolate ion from diethyl acetamidomalonate by treatment with a strong base.

- Alkylation of the enolate with an appropriate alkyl halide (e.g., ethyl bromoacetate).

- Subsequent hydrolysis of the amide and ester groups under acidic conditions.

- Decarboxylation to yield the α-amino acid derivative.

For (1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate, this method allows the introduction of the ethoxy and oxoethylidene groups via suitable alkylating agents.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Enolate formation | Base (e.g., NaOEt) | Enolate ion from acetamidomalonate |

| 2 | Alkylation | Alkyl halide (e.g., ethyl bromoacetate) | Alkylated amidomalonate |

| 3 | Hydrolysis and decarboxylation | Aqueous acid, heat | α-Amino acid derivative |

This method is well-documented for its efficiency and relatively straightforward reaction conditions, providing good yields of amino acid derivatives with defined substituents.

Reductive Amination of α-Keto Acids

Another prominent preparation route involves reductive amination, where an α-keto acid is converted into the corresponding amino acid derivative by reaction with ammonia and a reducing agent:

- The α-keto acid (e.g., pyruvic acid derivative) reacts with ammonia to form an imine intermediate.

- The imine is then reduced in situ using reducing agents such as sodium borohydride (NaBH4).

- This yields the amino acid derivative with the desired amino functionality.

This method is particularly useful for incorporating the amino group at the α-position and can be adapted to include ethoxy and oxo groups by selecting appropriate keto acid precursors.

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Imine formation | α-Keto acid + NH3 | Imino intermediate |

| 2 | Reduction | NaBH4 or similar reducing agent | α-Amino acid derivative |

The reductive amination route offers a direct pathway to amino acid derivatives and can be optimized for stereoselectivity when chiral catalysts are employed.

Coupling Reactions Using Diazo Compounds and Thioamides

Recent research highlights the use of copper(I)-catalyzed coupling of acceptor-substituted diazo compounds with tertiary thioamides to form enamino carbonyl compounds, which are structurally related to the target compound.

- Rhodium or ruthenium catalysts have been explored but often lead to side reactions such as dimerization.

- Copper(I) catalysis under controlled temperature conditions (room temperature to 40 °C) offers improved yields.

- The reaction involves formation of a rhodium azavinylcarbene intermediate, facilitating coupling to form the enamino ester.

| Catalyst | Temperature | Yield (%) | Notes |

|---|---|---|---|

| Rh2(OAc)4 | RT | 0 | No product formation |

| Rh2(OAc)4 | 40 °C | - | Dimerization of diazo compound |

| Ru(triphenylphosphine)3Cl2 | RT | - | Rapid dimerization |

| Grubbs 1st generation | 40 °C | 38 | Partial formation of enamino ester |

| Copper(I) catalyst | RT-40 °C | ~50 | Improved yield with optimized conditions |

This method, while promising, requires careful optimization due to substrate scope limitations and side reactions.

Specific Synthetic Procedures from Patent Literature

A patented synthesis related to amino acid derivatives structurally similar to this compound involves:

- Reaction of an alanine derivative with ethyl bromoalkyl esters in the presence of triethylamine.

- Formation of imines followed by reaction with allylzinc bromide intermediates.

- Deprotection steps using acid in dichloromethane/THF mixtures to yield the target compound or its hydrochloride salt.

Key experimental highlights include:

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Imine formation | Room temp, DMF, triethylamine | - | Intermediate isolated or used directly |

| Allylzinc bromide prep | Allyl bromide + Zn powder, THF, 24 h | - | Used for nucleophilic addition |

| Deprotection | DCM + 2% THF saturated with HCl, RT | Quantitative | Yields hydrochloride salt |

This process is notable for its application in pharmaceutical synthesis, such as perindopril intermediates, indicating its robustness and scalability.

Experimental Data Summary

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Amidomalonate synthesis | Base, alkyl halide, acid hydrolysis | Straightforward, good yield | Requires multiple steps |

| Reductive amination | α-Keto acid, NH3, NaBH4 | Direct, adaptable to chiral synthesis | May yield racemic mixtures |

| Copper(I)-catalyzed coupling | Diazo compounds, thioamides, Cu(I) catalyst | Novel, moderate yields | Side reactions, substrate limitations |

| Patent method (alkylation + imine + allylzinc) | Triethylamine, DMF, Zn, acid deprotection | High purity, pharmaceutical relevance | Multi-step, requires careful control |

Q & A

Basic: What are the optimal synthetic routes for (1-Amino-2-ethoxy-2-oxoethylidene)amino propanoate, and how can its purity be verified?

Methodological Answer:

Synthesis typically involves multicomponent reactions (MCRs) to assemble the amino ester backbone. For example:

- Step 1 : React ethyl 2-oxopropanoate with an amino-containing reagent (e.g., hydroxylamine) to form the imine intermediate.

- Step 2 : Introduce the ethoxy group via nucleophilic substitution or esterification under anhydrous conditions (e.g., using ethanol and acid catalysis).

- Purification : Use column chromatography with silica gel and a polar solvent system (e.g., ethyl acetate/hexane) to isolate the product. Verify purity via HPLC (≥95% purity threshold) and confirm structure using NMR (e.g., δ ~1.2 ppm for ethoxy CH₃, δ ~4.1 ppm for ester OCH₂) .

- Alternative Routes : Biocatalytic methods, such as engineered cyclohexanone monooxygenases, can improve enantioselectivity in asymmetric synthesis .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Key for identifying functional groups. For instance, the ethoxy group shows a triplet at δ ~1.2–1.4 ppm (CH₃) and a quartet at δ ~4.0–4.2 ppm (OCH₂). The amino-imine moiety appears as a broad singlet at δ ~6.5–7.5 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ calculated for C₈H₁₃N₂O₄: 201.0875).

- IR Spectroscopy : Detect carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N-H bends (~1550 cm⁻¹) .

Advanced: How does stereochemical configuration influence the compound’s reactivity in multicomponent reactions (MCRs)?

Methodological Answer:

- Stereoelectronic Effects : The (S)-configuration at the amino center enhances nucleophilicity, facilitating imine formation in MCRs. For example, in Ugi reactions, enantiopure derivatives yield higher diastereomeric excess (de >90%) due to restricted transition-state conformations .

- Resolution Strategies : Use chiral HPLC or enzymatic resolution (e.g., lipases) to separate enantiomers. Compare kinetic data (e.g., kcat/KM ratios) to assess stereospecific reactivity .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for synthesizing this compound?

Methodological Answer:

Contradictions often arise from varying reaction conditions (e.g., solvent polarity, temperature):

- Case Study : If Enzyme A (engineered monooxygenase) shows lower catalytic activity than traditional Pd/C catalysis in one study but higher in another, evaluate:

- Substrate Loading : High substrate concentrations may inhibit enzymatic activity.

- Solvent Compatibility : Enzymes perform poorly in organic solvents (e.g., DMF), whereas Pd/C tolerates them.

- Resolution : Conduct comparative kinetic studies under standardized conditions (e.g., 25°C, aqueous buffer vs. THF). Use Arrhenius plots to quantify activation energies .

Application-Oriented: How is this compound utilized in designing enzyme inhibitors?

Methodological Answer:

- Mechanistic Insight : The ethoxy-oxoethylidene group mimics transition-state intermediates in enzymatic reactions. For example, derivatives of this compound inhibit Complex III (ubiquinol-cytochrome c reductase) by binding to the Qi site, disrupting electron transport .

- Structure-Activity Relationship (SAR) : Modify the amino group to enhance binding affinity. For instance, fluorinated analogs (e.g., 3,3,3-trifluoropropanoate) show improved IC₅₀ values (≤10 nM) due to increased electronegativity .

Basic: What are the common degradation pathways of this compound under varying pH conditions?

Methodological Answer:

- Acidic Hydrolysis : The ester group hydrolyzes to propanoic acid (confirmed by loss of ethoxy NMR signals and appearance of carboxylic acid δ ~12 ppm).

- Alkaline Conditions : The imine linkage degrades, releasing ammonia (detected via TLC or GC-MS). Stabilize the compound by storing at pH 6–7 in anhydrous solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.